molecular formula C11H11F2NO B5249598 N-(2,4-difluorophenyl)cyclobutanecarboxamide

N-(2,4-difluorophenyl)cyclobutanecarboxamide

Cat. No.: B5249598
M. Wt: 211.21 g/mol
InChI Key: PXUOPEATGYWTIK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H11F2NO It is a member of the amide family, characterized by the presence of a cyclobutanecarboxamide group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-difluorophenyl)cyclobutanecarboxamide can be synthesized through the condensation reaction of 2,4-difluoroaniline with cyclobutanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with atmospheric moisture or oxygen. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride), nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,4-difluorophenyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: Explored as a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its unique chemical structure makes it a valuable scaffold for medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. Additionally, its interaction with receptors can trigger signaling cascades that influence cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)cyclobutanecarboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2,4-difluorophenyl)benzamide: Similar in structure but with a benzamide group instead of a cyclobutanecarboxamide group. The cyclobutanecarboxamide group imparts different chemical and physical properties, making this compound more suitable for certain applications.

    N-(2,4-difluorophenyl)acetamide: Contains an acetamide group, which is smaller and less sterically hindered compared to the cyclobutanecarboxamide group. This difference affects the compound’s reactivity and interactions with biological targets.

    N-(2,4-difluorophenyl)propionamide: Features a propionamide group, which has different electronic and steric properties compared to the cyclobutanecarboxamide group

Properties

IUPAC Name

N-(2,4-difluorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-8-4-5-10(9(13)6-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUOPEATGYWTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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